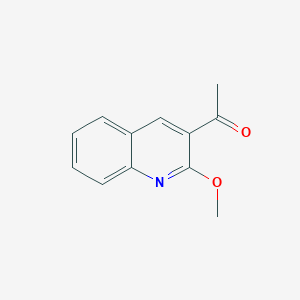

1-(2-Methoxyquinolin-3-yl)ethanone

Description

Historical Context of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.orgscispace.com Its name is derived from quinine, a well-known antimalarial alkaloid found in the bark of the cinchona tree. koreascience.kr This historical connection to one of the most significant natural medicines has cemented the importance of the quinoline nucleus in medicinal chemistry. rsc.orgkoreascience.kr Early methods for its synthesis, such as the Skraup synthesis developed in 1880, paved the way for the systematic exploration of its derivatives. rasayanjournal.co.insemanticscholar.org This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rasayanjournal.co.innih.gov

Structural Features and Unique Reactivity of the Quinoline Scaffold

Quinoline, with the chemical formula C₉H₇N, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. koreascience.krrsc.org This fusion of two distinct aromatic systems results in a unique electronic and chemical profile. The presence of the nitrogen atom in the pyridine ring makes quinoline an electron-deficient system, which influences its reactivity. koreascience.kr

The key structural and reactivity features are summarized below:

| Feature | Description |

| Structure | A bicyclic system with a benzene ring fused to a pyridine ring. rsc.org It is also known as benzo[b]pyridine. rsc.org |

| Aromaticity | The fused rings create a conjugated π system, conferring aromatic stability. researchgate.net |

| Basicity | The nitrogen atom's lone pair of electrons gives quinoline weak basic properties, allowing it to form salts with acids. rsc.orgrsc.org |

| Reactivity | It undergoes electrophilic substitution, typically at the 5- and 8-positions of the benzene ring. koreascience.krnih.gov Nucleophilic substitution generally occurs at the 2- or 4-positions of the pyridine ring. nih.gov The presence of substituents can significantly alter this reactivity. koreascience.kr |

Academic Research Trajectories in Quinoline Derivatives

Academic interest in quinoline and its derivatives has been consistently strong due to their broad spectrum of applications. scispace.comrasayanjournal.co.in Research has evolved from the initial isolation and synthesis to the development of novel derivatives with specific functionalities.

Key areas of academic research include:

Medicinal Chemistry: The quinoline motif is a recognized pharmacophore present in numerous drugs with a wide range of biological activities, including antimalarial (e.g., chloroquine, quinine), antibacterial (e.g., ciprofloxacin), anticancer (e.g., camptothecin), and anti-inflammatory properties. rsc.orgias.ac.in

Agrochemicals: Quinoline derivatives are utilized in the development of pesticides and herbicides. rasayanjournal.co.in

Materials Science: The unique electronic and photophysical properties of the quinoline scaffold have led to its use in creating materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. rasayanjournal.co.inresearchgate.net

Synthetic Methodology: A significant portion of research is dedicated to discovering new and more efficient ways to synthesize functionalized quinolines, including the use of metal-catalyzed cross-coupling reactions and environmentally friendly "green chemistry" approaches. scispace.comsemanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)10-7-9-5-3-4-6-11(9)13-12(10)15-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDXXWJYBSDBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850171-06-1 | |

| Record name | 1-(2-methoxyquinolin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization Strategies of 1 2 Methoxyquinolin 3 Yl Ethanone

Modification of the Methoxy (B1213986) Group

The methoxy group at the 2-position of the quinoline (B57606) ring is a key functional handle that can be modified to introduce structural diversity. A common transformation is the conversion of a 2-chloroquinoline (B121035) to a 2-methoxyquinoline (B1583196) using sodium methoxide (B1231860). nih.gov This reaction is often a crucial step in the synthesis of the title compound and its derivatives.

Conversely, the 2-methoxy group can be converted to other functionalities. For instance, it can be hydrolyzed to the corresponding 2-hydroxyquinoline (B72897) (quinolin-2-one) derivative. This transformation is significant as it can alter the biological activity of the molecule. An example of a related transformation involves the reaction of (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide with sodium hydroxide, which resulted in the formation of the corresponding 2-hydroxy derivative, (Z)-N-tert-butyl-1-(2-hydroxy-6-methoxyquinolin-3-yl)methanimine oxide (QN5). nih.gov

Additionally, the 2-methoxy group can be replaced by other nucleophiles. For example, in the synthesis of quinoline-thiazolobenzimidazolone hybrids, 2-chloroquinoline precursors were reacted with sodium methoxide to yield the 2-methoxy derivatives, which were key intermediates. tandfonline.com This highlights the synthetic utility of the 2-methoxy group as a stable protecting group or as a precursor for other functionalities.

Reactions at the Ethanone (B97240) Moiety (e.g., Condensation, Cyclization)

The ethanone (acetyl) group at the C3 position is a highly reactive site for a variety of chemical transformations, most notably condensation and cyclization reactions, which allow for the construction of diverse heterocyclic systems.

A primary reaction of the acetyl group is the Claisen-Schmidt condensation with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. For example, 3-acetyl-2-methoxyquinoline can be condensed with different aromatic or heteroaromatic aldehydes to yield 3-(2-methoxyquinolin-3-yl)-1-arylprop-2-en-1-one derivatives. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. researchgate.net

The resulting chalcones can undergo subsequent cyclization reactions with binucleophilic reagents. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline derivatives, while reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazoline (B3343090) derivatives. researchgate.net Guanidine hydrochloride can be used to construct pyrimidine (B1678525) rings. researchgate.net

Another important transformation of the acetyl group is its conversion into an enaminone by reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting enaminone is a versatile intermediate that can be used to synthesize a variety of heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, by reacting with appropriate binucleophiles. researchgate.net

Furthermore, the acetyl group can be a precursor for the synthesis of fused heterocyclic systems. For example, 2-methoxy-3-formylquinolines, which can be derived from the corresponding acetyl compounds, have been condensed with acetone (B3395972) to form 4-(2-methoxy-quinolin-3-yl)-but-3-en-2-ones. These intermediates can then undergo bromocyclization and dehydrobromination to yield 2-acetylfuro[2,3-b]quinolines. ias.ac.in

The acetyl group can also participate in the formation of 1,3,4-oxadiazoles. For instance, N'-[(2-Methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide, formed from the condensation of 2-methoxyquinoline-3-carbaldehyde (B138735) and a hydrazide, can be cyclized to 2-(2-methoxyquinolin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole using iodine in the presence of potassium carbonate. nih.gov

A selection of derivatization reactions at the ethanone moiety is presented in Table 1.

Table 1: Examples of Reactions at the Ethanone Moiety of 1-(2-Methoxyquinolin-3-yl)ethanone and its Precursors

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-Acetyl-4-arylquinoline | DMF-DMA | Enaminone | researchgate.net |

| Enaminone of 3-acetyl-4-arylquinoline | Hydrazine | Pyrazole derivative | researchgate.net |

| Enaminone of 3-acetyl-4-arylquinoline | Hydroxylamine | Isoxazole derivative | researchgate.net |

| Enaminone of 3-acetyl-4-arylquinoline | Guanidine hydrochloride | Pyrimidine derivative | researchgate.net |

| 2-Methoxyquinoline-3-carbaldehyde | 3,4,5-Trimethoxybenzohydrazide | Hydrazone | nih.gov |

| Hydrazone of 2-methoxyquinoline-3-carbaldehyde | I₂, K₂CO₃, DMSO | 1,3,4-Oxadiazole (B1194373) | nih.gov |

| 3-(2-Methoxyquinolin-3-yl)-1-phenylprop-2-en-1-one | - | Antimycobacterial agent | researchgate.net |

| 2-Methoxy-3-formylquinoline | Acetone, H₂SO₄ | 4-(2-Methoxy-quinolin-3-yl)-but-3-en-2-one | ias.ac.in |

Bioisosteric Replacements within the Quinoline Scaffold

Bioisosteric replacement is a crucial strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. In the context of this compound and its derivatives, this can involve the replacement of the quinoline ring itself or the modification of its substituents with groups that have similar steric and electronic properties.

One example of bioisosteric replacement involves substituting the quinoline ring with other heterocyclic systems. For instance, in a study on glutamate (B1630785) transporter allosteric modulators, the 6-methoxy-quinolin-2-one ring of a lead compound was replaced with a 3-pyridinyl group, which resulted in compounds with improved metabolic stability. nih.gov This demonstrates the potential of replacing the quinoline scaffold with smaller, less lipophilic aromatic systems to enhance pharmacokinetic properties.

Another approach is the replacement of specific functional groups within a quinoline-based molecule. For example, the amide group, which can be susceptible to hydrolysis in vivo, can be replaced with a more stable bioisostere like a 1,3,4-oxadiazole ring. This strategy has been successfully employed in the design of TLR7/8 inhibitors, where the replacement of an amide with a 1,3,4-oxadiazole in a quinoline-containing scaffold was explored to improve permeability and cellular activity. acs.org

The concept of non-classical bioisosteres is also relevant. For example, uracil (B121893) has been investigated as a zinc-binding bioisostere for the sulfonamide group in the design of quinoline-based carbonic anhydrase inhibitors. nih.gov This highlights the innovative approaches being taken to modify quinoline scaffolds for targeted biological activities.

While not a direct modification of the title compound, the synthesis of quinoline-thiazolobenzimidazolone hybrids showcases the fusion of the quinoline core with other heterocyclic systems to create novel chemical entities with potential anticancer activity. tandfonline.com This can be considered a form of scaffold hopping, which is related to the concept of bioisosterism.

The following table lists the compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 3-Acetyl-2-methoxyquinoline | |

| 6-Methoxyquinoline | |

| 2-Alkyl-3-silyl-4-boryl-1,2,3,4-tetrahydroquinoline | |

| 2-Chloroquinoline | |

| (Z)-N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide | |

| (Z)-N-tert-Butyl-1-(2-hydroxy-6-methoxyquinolin-3-yl)methanimine oxide | |

| Quinoline-thiazolobenzimidazolone | |

| 3-(2-Methoxyquinolin-3-yl)-1-arylprop-2-en-1-one | |

| Pyrazoline | |

| Isoxazoline | |

| Pyrimidine | |

| Enaminone | |

| Pyrazole | |

| Isoxazole | |

| 2-Methoxy-3-formylquinoline | |

| 4-(2-Methoxy-quinolin-3-yl)-but-3-en-2-one | |

| 2-Acetylfuro[2,3-b]quinoline | |

| N'-[(2-Methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide | |

| 2-(2-Methoxyquinolin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |

| 6-Methoxy-quinolin-2-one | |

| 3-Pyridinyl | |

| 1,3,4-Oxadiazole |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

One-dimensional NMR provides fundamental information regarding the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Methoxyquinolin-3-yl)ethanone displays a series of signals that correspond to each unique proton in the molecule. A key publication by O'Neill and coworkers provides the following assignments. The aromatic protons of the quinoline (B57606) ring system appear in the downfield region (δ 7.35–8.33 ppm), a characteristic feature of protons attached to sp²-hybridized carbons in an aromatic environment. The sharp singlet at δ 8.33 ppm is assigned to the H-4 proton, which is deshielded by the adjacent acetyl group and the ring nitrogen. The protons of the benzo-fused ring (H-5, H-6, H-7, and H-8) exhibit characteristic multiplicities and coupling patterns. The methoxy (B1213986) group protons (O-CH₃) resonate as a sharp singlet at δ 4.13 ppm, while the acetyl methyl protons (CO-CH₃) also appear as a singlet at δ 2.70 ppm. The integration of these signals confirms the presence of the correct number of protons for each group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for each of the 12 unique carbon atoms. The carbonyl carbon of the acetyl group is characteristically found at the most downfield position, resonating at δ 201.8 ppm. The carbon atoms of the quinoline ring appear in the range of δ 114.5–162.4 ppm. The C-2 carbon, being attached to the electronegative oxygen of the methoxy group, is observed at δ 162.4 ppm. The methoxy carbon itself gives a signal at δ 53.8 ppm, and the acetyl methyl carbon is found at δ 31.4 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Data sourced from O'Neill, P. M., et al. J. Med. Chem. 2010, 53, 6, 2568–2584.

Click to view interactive data table

| Atom Position | ¹H Chemical Shift (δ ppm) | Multiplicity | ¹³C Chemical Shift (δ ppm) |

| 2 | - | - | 162.4 |

| 3 | - | - | 126.9 |

| 4 | 8.33 | s | 137.9 |

| 4a | - | - | 125.0 |

| 5 | 7.96 | d | 129.2 |

| 6 | 7.35 | t | 124.0 |

| 7 | 7.66 | t | 129.5 |

| 8 | 7.74 | d | 127.3 |

| 8a | - | - | 146.4 |

| C=O | - | - | 201.8 |

| CO-CH₃ | 2.70 | s | 31.4 |

| O-CH₃ | 4.13 | s | 53.8 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules. youtube.comsdsu.eduresearchgate.netepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons on the benzo-fused ring (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8). This allows for the sequential assignment of these protons around the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.comsdsu.eduresearchgate.netepfl.ch An HSQC spectrum would show a cross-peak connecting the ¹H signal of the H-4 proton to the ¹³C signal of the C-4 carbon, the H-5 proton to the C-5 carbon, and so on. Similarly, the methoxy and acetyl methyl proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for identifying connections between protons and carbons separated by two or three bonds. youtube.comsdsu.eduresearchgate.netepfl.ch It is particularly useful for assigning quaternary carbons (those with no attached protons). For instance, the singlet from the acetyl methyl protons (CO-CH₃) at δ 2.70 ppm would show a correlation to the carbonyl carbon (C=O) at δ 201.8 ppm and the C-3 carbon at δ 126.9 ppm. The H-4 proton would show correlations to C-2, C-3, and C-4a. These long-range correlations provide unequivocal evidence for the placement of the acetyl and methoxy groups on the quinoline scaffold.

Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. ipb.ptresearchgate.netresearchgate.netorganicchemistrydata.org Although its low natural abundance and lower gyromagnetic ratio make it less sensitive than ¹H NMR, modern techniques like inverse-detected HMBC (¹H-¹⁵N HMBC) can provide valuable data. researchgate.net For this compound, the ¹⁵N chemical shift of the quinoline nitrogen would be indicative of its hybridization state and its involvement in the aromatic system. In related quinoline derivatives, the ¹⁵N chemical shift typically falls within a characteristic range for sp²-hybridized nitrogen atoms in a heteroaromatic ring. ipb.pt An ¹H-¹⁵N HMBC experiment would show long-range correlations from protons near the nitrogen, such as H-8 and H-4, to the ¹⁵N nucleus, confirming their spatial proximity and further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule. For this compound, several characteristic absorption bands are expected. A strong absorption band is observed at 1694 cm⁻¹, which is indicative of the C=O stretching vibration of the acetyl group. Other expected characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups (typically in the 3100-2850 cm⁻¹ region), C=C and C=N stretching vibrations of the quinoline ring system (in the 1650-1400 cm⁻¹ region), and C-O stretching vibrations for the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹). tandfonline.commdpi.comacs.orgresearchgate.net

Table 2: Key FTIR Absorption Bands for this compound and Related Structures Specific data for C=O stretch from O'Neill, P. M., et al. J. Med. Chem. 2010, 53, 6, 2568–2584. Other ranges are typical for the functional groups.

Click to view interactive data table

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1694 | C=O Stretch | Acetyl |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Methyl (Acetyl & Methoxy) |

| 1650-1400 | C=C / C=N Stretch | Quinoline Ring |

| ~1250 | Asymmetric C-O-C Stretch | Methoxy |

| ~1050 | Symmetric C-O-C Stretch | Methoxy |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₂), the theoretical exact mass can be calculated, providing a precise benchmark for experimental data. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, offers highly accurate mass measurements, which are crucial for confirming the molecular formula.

While specific experimental HRMS data for this compound is not widely published, the characterization of its parent structure, 1-(quinolin-3-yl)ethanone, by HRMS shows a protonated molecule [M+H]⁺ at an m/z of 172.0762, which aligns perfectly with its calculated value for the formula C₁₁H₁₀NO. koreascience.kr The addition of a methoxy group (OCH₂) to this parent structure to form this compound would theoretically increase the mass by that of CH₂O (30.0106 Da).

The utility of mass spectrometry is extensively documented in the characterization of various complex derivatives synthesized from this core structure. For instance, derivatives like 1-(5-(2-(p-tolyloxy)quinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone and related compounds have been successfully characterized using ESI-MS to confirm their elaborate structures. koreascience.krrasayanjournal.co.in Similarly, HRMS has been employed to verify the composition of other complex molecules incorporating the 2-methoxyquinoline (B1583196) moiety. rsc.org

Table 1: Theoretical and Comparative Experimental Mass Spectrometry Data

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₁NO₂ | [M+H]⁺ | 202.0863 | Not available | N/A |

| 1-(Quinolin-3-yl)ethanone | C₁₁H₉NO | [M+H]⁺ | 172.0757 | 172.0762 | koreascience.kr |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The quinoline ring system is a well-defined chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.

It is important to note that the extended conjugation in this chalcone (B49325) derivative, compared to the simple acetyl group in this compound, will induce a significant bathochromic (red) shift, moving the absorption bands to longer wavelengths. Nevertheless, this data confirms the contribution of the 2-methoxyquinoline system to the electronic absorption profile. Another related compound, a derivative of 6-methoxyquinoline, exhibits a strong absorption band around 333 nm. rsc.org This suggests that the electronic transitions of the methoxy-substituted quinoline chromophore typically occur in the UVA range.

Table 2: UV-Vis Absorption Data for a Related 2-Methoxyquinoline Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|---|

| (E)-1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(2-methoxyquinolin-3-yl)prop-2-en-1-one | Ethanol | 271 | 4.26 | |

| 364 | 4.56 |

Crystallographic Analysis and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies of 1-(2-Methoxyquinolin-3-yl)ethanone and its Analogs

For instance, a series of novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) and methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC), have been synthesized and analyzed via SCXRD. nih.gov The crystal structure of MDCPQC, an analog, was determined to be in the triclinic space group P-1. nih.gov Similarly, detailed crystallographic data has been reported for other complex analogs like 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone and 1-(2-Methyl-6-nitro-4-phenyl-3-quinol-yl)ethanone. nih.govnih.gov

The crystallographic data for several key analogs are summarized below, illustrating the common crystal systems and unit cell parameters observed in this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone | C₂₈H₂₀Cl₂N₂O₂ | Triclinic | P-1 | 8.0552(2) | 12.4499(5) | 13.3718(5) | 67.555(4) | 80.183(3) | 77.273(3) | 1203.40(8) | 2 | nih.gov |

| 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone | C₂₈H₂₀Cl₂N₂O₂ | Triclinic | P-1 | 9.7396(4) | 10.5520(3) | 13.0108(4) | 88.730(3) | 68.127(4) | 71.105(4) | 1166.62(8) | 2 | nih.gov |

| Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate | C₁₈H₁₃Cl₂NO₂ | Triclinic | P-1 | 8.0199(11) | 9.0712(12) | 13.333(2) | 110.537(5) | 101.421(4) | 95.980(4) | 861.1(2) | 2 | researchgate.net |

| (7-chloro-2-methyl-4-phenylquinolin-3-yl)(3-methyloxiran-2-yl)methanone | C₂₀H₁₆ClNO₂ | Orthorhombic | Pbca | 7.8745(17) | 19.699(4) | 21.755(5) | 90 | 90 | 90 | 3375.2(13) | 8 | rsc.org |

| (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine | C₂₅H₂₀ClN₃O | Monoclinic | P2₁/c | 15.060(3) | 8.8231(15) | 15.332(3) | 90 | 93.344(3) | 90 | 2033.9(6) | 4 | researchgate.net |

Conformational Analysis in the Solid State

The solid-state conformation of quinoline (B57606) derivatives, as revealed by X-ray crystallography, provides critical information about the molecule's three-dimensional shape. A key feature is the planarity of the quinoline ring system itself. In many analogs, the fused bicyclic quinoline core is nearly planar. nih.govnih.gov For example, in 1-(2-methyl-6-nitro-4-phenyl-3-quinol-yl)ethanone, the maximum deviation from the mean plane of the quinoline ring system is a mere 0.013 Å. nih.gov

In 1-(2-methyl-6-nitro-4-phenyl-3-quinol-yl)ethanone, the dihedral angle between the quinoline system and the phenyl ring is 60.36(7)°. nih.gov

For 1-{6-chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone, this angle is 62.59(4)°. nih.gov

In 1-{6-chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone, the angle is 74.43(5)°. nih.gov

In more complex structures, multiple quinoline rings are present. For instance, in 1-{6-chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone, the two distinct chloroquinoline ring systems are nearly coplanar, with a small dihedral angle of 4.05(3)° between them. nih.gov Similarly, in an analog of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, the quinoline and carbazole (B46965) ring systems are twisted with respect to each other, forming a dihedral angle of 50.2(1)°. researchgate.net These torsional angles are crucial as they minimize steric hindrance and influence how the molecules pack together in the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. iucr.org

This analysis can be summarized using 2D fingerprint plots, which provide a quantitative breakdown of the different types of contacts contributing to the crystal packing. For various quinoline derivatives, these analyses consistently show that the crystal packing is dominated by a combination of H···H, O···H/H···O, and C···H/H···C contacts. iucr.orgnih.govnih.gov

The table below presents the percentage contributions of the most significant intermolecular contacts for several quinoline derivatives, as determined by Hirshfeld surface analysis.

| Compound Name | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Significant Contacts (%) | Ref. |

| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide | 28.5 | 28.6 | 29.2 | C···C (5.2), C···N/N···C (1.2) | iucr.orgnih.gov |

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | 42.3 | 34.5 | 17.6 | H···N/N···H (2.0), C···N/N···C (1.2) | nih.gov |

| Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate | 36.0 | 23.5 | 28.9 | C···C (4.2) | iucr.orgresearchgate.net |

| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | 50.8 | 13.9 | 16.9 | Cl···H/H···Cl (9.8), C···O (3.7) | iucr.org |

These results highlight that weak, non-covalent interactions, particularly those involving hydrogen atoms, are the primary forces directing the supramolecular assembly in these crystals.

Energy Framework Analysis for Supramolecular Assembly

To further understand the energetics of the supramolecular architecture, energy framework analysis can be performed. This method involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are typically broken down into electrostatic, polarization, dispersion, and exchange-repulsion components, providing a quantitative measure of the forces holding the crystal together. iucr.orgnih.gov

For example, in a study of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, the interaction energies were calculated for different molecular pairs. nih.govscilit.com The largest interaction energies were associated with stacking interactions, which were dominated by dispersion forces.

| Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) | Ref. |

| Stacking Interaction 1 | -19.9 | -50.2 | 24.3 | -45.8 | nih.gov |

| Stacking Interaction 2 | -10.9 | -27.6 | 14.2 | -24.3 | nih.gov |

| Weak C-H···N Hydrogen Bond | -12.1 | -16.4 | 9.9 | -18.6 | nih.gov |

| Weak C-H···O Hydrogen Bond | -14.6 | -14.0 | 7.2 | -21.4 | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for investigating the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For many quinoline (B57606) derivatives, DFT calculations have been instrumental in understanding their reactivity, spectroscopic behavior, and potential as therapeutic agents or functional materials. However, specific DFT data for 1-(2-Methoxyquinolin-3-yl)ethanone is not readily found in scientific databases and literature.

Optimization of Molecular Geometries

The initial step in most quantum chemical studies involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). This process would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the quinoline ring, the methoxy (B1213986) group, and the acetyl substituent. While studies on similar molecules, such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, have reported detailed optimized geometries, this specific data for the methoxy analogue is not available. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity. For many quinoline derivatives, these parameters have been calculated to elucidate their electronic behavior. researchgate.net However, a dedicated analysis of the HOMO-LUMO energies and the resulting band gap for this compound is not documented in the surveyed literature.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red or yellow) indicate an excess of electrons, while regions of positive potential (blue) signify electron deficiency. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy and acetyl groups, as well as the nitrogen atom of the quinoline ring, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms. Specific MEP maps and their detailed analysis for this compound are not available in the reviewed sources.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions (e.g., stretching, bending). This correlation provides a deeper understanding of the molecule's structure and bonding. While such studies have been conducted for various quinoline derivatives, a specific vibrational analysis for this compound, including a comparison between calculated and experimental spectra, is not present in the available literature. researchgate.net

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predicted shifts can then be compared with experimental NMR data to confirm the structure or to aid in the assignment of complex spectra. The accuracy of these predictions has significantly improved, making them a valuable tool for chemists. mdpi.com However, published theoretical NMR chemical shift predictions specifically for this compound are not available.

Molecular Modeling and Ligand-Based Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Ligand-based drug design, a key area of molecular modeling, focuses on the analysis of a set of molecules that bind to a specific biological target. This approach is used when the three-dimensional structure of the target is unknown.

Given the lack of specific research on this compound in the context of ligand-based design, it is not possible to provide detailed research findings in this area. Studies on other quinoline derivatives have explored their potential as inhibitors of various enzymes or as receptor ligands through molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov These approaches could theoretically be applied to this compound to explore its potential biological activities, but such work has not been reported.

Pharmacophore Modeling and Hypothesis Generation

No published studies were found that specifically developed or utilized a pharmacophore model based on this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

2D-QSAR Methodologies

There are no 2D-QSAR studies in the available literature that include this compound in their dataset or model development.

3D-QSAR (CoMFA, CoMSIA) for Structural Activity Relationships

No 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), have been reported specifically for this compound.

Molecular Docking Simulations for Target Interactions

There is no information available in the scientific literature regarding molecular docking simulations of this compound with any biological target.

Molecular Dynamics Simulations for Ligand-Receptor Stability

No molecular dynamics simulation studies have been published that investigate the stability of a ligand-receptor complex involving this compound.

The absence of specific computational studies on this compound highlights a gap in the current scientific literature. While the broader family of quinoline derivatives has been extensively studied using computational methods, this particular compound remains uncharacterized from a theoretical and computational standpoint. Future research would be necessary to elucidate its potential pharmacophoric features, structure-activity relationships, and interactions with biological targets.

Structure Activity Relationship Sar Studies of Quinoline Derivatives with 2 Methoxy Substitutions

Influence of Substitution Patterns on Molecular Function

The biological profile of 2-methoxyquinoline (B1583196) derivatives is profoundly influenced by the nature and placement of additional substituents on the quinoline (B57606) core. Even subtle chemical modifications can lead to dramatic shifts in their therapeutic efficacy and target selectivity. For instance, the acetyl group at the 3-position of 1-(2-Methoxyquinolin-3-yl)ethanone serves as a critical anchor for potential binding interactions and a versatile handle for further synthetic modifications.

Research into the structure-activity relationship (SAR) of quinoline derivatives has revealed that the substituent at the 6-position can significantly impact their activity. For example, a study on 6-substituted-aryl-2-methoxyquinolines as potential antitumor agents highlighted the importance of this position. sioc-journal.cn While a simple methoxy (B1213986) group at the 6-position is found in some biologically active quinolines, the introduction of different aryl groups at this position can modulate the antitumor activity and inhibitory effects on enzymes like DNA topoisomerase IIα. sioc-journal.cnontosight.ai Similarly, in a series of 6-methoxy-2-arylquinolines designed as P-glycoprotein inhibitors, the nature of the aryl group at the 2-position was a key determinant of activity. nih.gov

Furthermore, the substitution pattern on the phenyl ring of 2-arylquinoline derivatives can be crucial. For instance, in a series of compounds evaluated for activity against Mycobacterium tuberculosis, the presence of electron-withdrawing groups like trifluoromethyl (CF3) and fluoro (F) on the phenyl ring was found to be beneficial for inhibitory activity. researchgate.net This underscores the principle that the electronic properties of substituents, whether electron-donating or electron-withdrawing, can fine-tune the biological action of the quinoline scaffold.

The following table illustrates the influence of substitution patterns on the biological activity of some 2-methoxyquinoline derivatives, drawing from general SAR principles observed in related compound series.

| Compound | R1 (Position 3) | R2 (Position 6) | Observed Activity Trend |

| A | -COCH3 | -H | Baseline |

| B | -CONH-Aryl | -H | Potentially increased enzyme inhibition |

| C | -COCH3 | -OCH3 | May enhance P-glycoprotein inhibition nih.gov |

| D | -COCH3 | -Aryl | Can modulate antitumor activity sioc-journal.cn |

Mechanistic Investigations of Molecular Interactions

A thorough understanding of the molecular mechanisms through which 2-methoxyquinoline derivatives exert their biological effects is paramount for the rational design of novel therapeutics. These investigations typically employ a multidisciplinary approach, combining biochemical assays, biophysical methods, and computational modeling to delineate the specific interactions with biological macromolecules.

Enzyme Inhibition Pathways (e.g., DNA gyrase, topoisomerase, tyrosine kinases)

Quinoline derivatives are renowned for their ability to inhibit a variety of enzymes, a property significantly influenced by the 2-methoxy substituent.

The table below summarizes the inhibitory activities of representative quinoline derivatives against various enzymes.

| Enzyme Target | Quinoline Derivative Class | Observed IC50 / Activity | Reference |

| DNA Topoisomerase IIα | 6-substituted-aryl-2-methoxyquinolines | Varies with substitution | sioc-journal.cn |

| DNA Gyrase (S. aureus) | 3-fluoro-6-methoxyquinoline derivative | MIC90 = 0.125 µg/mL | sci-hub.se |

| Topoisomerase IV (S. aureus) | 3-fluoro-6-methoxyquinoline derivative | Enhanced inhibition | sci-hub.senih.gov |

| Tyrosine Kinases (general) | Quinoline derivatives | Potent inhibition demonstrated | google.com |

Molecular Interactions with Biological Macromolecules (e.g., DNA)

In addition to enzyme inhibition, 2-methoxyquinoline derivatives can directly interact with other vital biological macromolecules, most notably DNA. The planar, aromatic nature of the quinoline ring system facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govresearchgate.netmdpi.com This intercalation can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity, a desirable characteristic for anticancer agents. nih.gov

The 2-methoxy group, along with other substituents, plays a crucial role in stabilizing this DNA-ligand complex. These groups can project into the major or minor grooves of the DNA, forming van der Waals forces, hydrogen bonds, and other non-covalent interactions that enhance binding affinity and can confer sequence specificity. nih.govresearchgate.net Molecular modeling and biophysical studies, such as spectrophotometry and viscometry, are instrumental in elucidating these binding modes and guiding the design of new quinoline derivatives with optimized DNA-interacting properties. nih.govresearchgate.net

An in-depth examination of the emerging non-therapeutic applications and future research avenues for the chemical compound this compound reveals a landscape rich with potential, primarily leveraging the versatile quinoline scaffold. While direct applications of this specific molecule are not yet widely documented in non-therapeutic fields, the broader family of quinoline derivatives serves as a strong indicator of its prospective roles in biological research, materials science, and beyond. This article explores these burgeoning areas, focusing on the underlying potential of the this compound structure.

Emerging Applications and Future Research Directions Non Therapeutic

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and is increasingly being explored for a variety of non-therapeutic purposes. The specific substitution pattern of 1-(2-Methoxyquinolin-3-yl)ethanone, featuring a methoxy (B1213986) group at the 2-position and an acetyl group at the 3-position, provides functional handles that can be exploited for diverse applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Methoxyquinolin-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of analogous ethanone derivatives (e.g., 1-(2-amino-5-methoxyphenyl)ethanone) typically involves Friedel-Crafts acylation or condensation reactions. For example, acetophenone derivatives are synthesized via acid-catalyzed reactions between methoxy-substituted aromatic precursors and acetylating agents. Optimization includes:

- Catalyst selection : Use Lewis acids like AlCl₃ for electrophilic substitution.

- Solvent choice : Polar aprotic solvents (e.g., dry acetonitrile) enhance reaction efficiency .

- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance yield and side-product formation.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard.

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and acetyl (δ 2.5–2.7 ppm) groups. Aromatic protons in quinoline rings appear as doublets (δ 7.5–8.5 ppm) due to coupling.

- ¹³C NMR : Carbonyl carbons resonate at δ 190–210 ppm; methoxy carbons at δ 55–60 ppm .

- UV-Vis spectroscopy : Quinoline derivatives exhibit strong absorption bands near λmax 250–310 nm, useful for quantifying concentration in solution .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C₁₂H₁₁NO₂: calculated 201.0790).

Q. How can solubility and stability be assessed for experimental applications?

- Methodological Answer :

- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis to detect precipitation. For example, related ethanones show solubility >1 mg/mL in DMSO .

- Stability studies :

- Thermal stability : Use TGA/DSC to assess decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate binding affinity with target proteins?

- Methodological Answer :

- Protein selection : Prioritize targets like bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases.

- Software tools : Use PyRx for docking simulations and Discovery Studio for visualization.

- Validation : Compare binding scores (ΔG) with known inhibitors. For example, ethanone derivatives with methoxy groups showed binding energies ≤−7.0 kcal/mol in antimicrobial studies .

- Dynamic analysis : Perform MD simulations (e.g., GROMACS) to assess complex stability over 100 ns .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Structural verification : Re-analyze NMR/LC-MS data to confirm purity. For instance, dihydroxyphenyl ethanone isomers were distinguished via NOESY correlations .

- Assay standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Meta-analysis : Compare logP, PSA, and steric parameters to explain variability in IC₅₀ values.

Q. How should ADMET properties be profiled to prioritize compounds for drug development?

- Methodological Answer :

- Lipinski’s Rule : Calculate molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors using SWISS ADME. Ethanones with zero violations are prioritized .

- Toxicity prediction : Use ProTox-II to assess hepatotoxicity and mutagenicity.

- Permeability assays : Perform Caco-2 cell monolayer studies; methoxy groups often enhance membrane penetration .

Methodological Considerations Table

| Aspect | Key Parameters | Tools/Techniques | Reference |

|---|---|---|---|

| Synthesis Optimization | Catalyst, solvent, temperature | Friedel-Crafts acylation, HPLC | |

| Structural Analysis | NMR chemical shifts, HRMS | Bruker ARX 400, Q-TOF MS | |

| Molecular Docking | Binding energy, RMSD | PyRx, GROMACS | |

| ADMET Profiling | logP, PSA, toxicity endpoints | SWISS ADME, ProTox-II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.